molecular formula C21H15F3N4O2 B2881216 3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941936-15-8

3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Katalognummer B2881216
CAS-Nummer: 941936-15-8
Molekulargewicht: 412.372
InChI-Schlüssel: KEFVKMKFLASWMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. It also has a trifluoromethyl group attached to a phenyl ring, which is a common motif in pharmaceutical compounds due to its unique physicochemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines, which are structurally similar, are commonly synthesized for use in agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorinated organic chemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-b]pyridine core, a trifluoromethyl group, and two phenyl rings. The trifluoromethyl group is known to impart unique characteristics to the compound due to the electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the aromatic rings. The trifluoromethyl group is known to affect the polarity, lipophilicity, and metabolic stability of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidine derivatives, structurally related to "3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide," were synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. The synthesis involved condensation reactions and further functionalization to explore the structure-activity relationship (SAR) within this chemical framework. These compounds exhibited varying degrees of cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).

Heterocyclic Synthesis

Another research avenue involves the use of hypervalent iodine reagents for the innovative synthesis of isoxazolo and pyrazolo pyridines, highlighting a novel methodological approach in the field of heterocyclic chemistry. This method provides a pathway to generate diverse pyridine derivatives, potentially expanding the chemical space for developing new compounds with pharmacological interest (Reddy et al., 1997).

Antimicrobial and Antifungal Activities

Derivatives of "3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" were also synthesized and tested for their antimicrobial and antifungal activities. Some of these synthesized compounds showed moderate to significant inhibition against various phytopathogenic fungi, presenting a potential avenue for the development of new antifungal agents (Wu et al., 2012).

Zukünftige Richtungen

Trifluoromethyl-containing compounds have found wide applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide' involves the condensation of 3-(trifluoromethyl)aniline with ethyl 2-oxo-4-phenylbutyrate to form an intermediate, which is then cyclized with hydrazine hydrate to form the desired product.", "Starting Materials": [ "3-(trifluoromethyl)aniline", "ethyl 2-oxo-4-phenylbutyrate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 3-(trifluoromethyl)aniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base such as potassium carbonate to form an intermediate.", "Step 2: Cyclization of the intermediate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form the desired product.", "Step 3: Purification of the product by recrystallization or column chromatography." ] }

CAS-Nummer

941936-15-8

Produktname

3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Molekularformel

C21H15F3N4O2

Molekulargewicht

412.372

IUPAC-Name

3-methyl-4-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C21H15F3N4O2/c1-12-17-18(29)16(11-25-19(17)28(27-12)15-8-3-2-4-9-15)20(30)26-14-7-5-6-13(10-14)21(22,23)24/h2-11H,1H3,(H,25,29)(H,26,30)

InChI-Schlüssel

KEFVKMKFLASWMO-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.